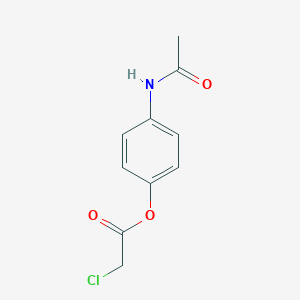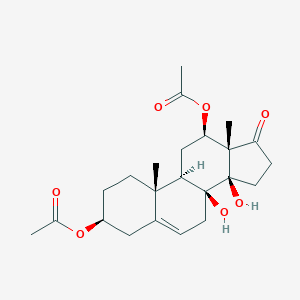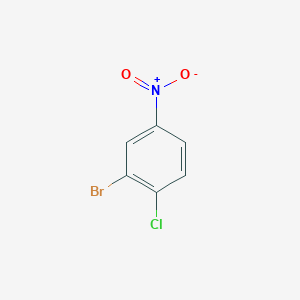
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline, also known as NBQ-11, is a quinoline derivative that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in 1997 and has since been the subject of numerous scientific studies.
作用機序
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, in cancer cells. It does this by targeting a specific protein called heat shock protein 90 (HSP90), which is essential for the survival and growth of cancer cells. This compound binds to HSP90 and disrupts its function, leading to the activation of a series of signaling pathways that ultimately result in apoptosis of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress, which are known to contribute to the development of various diseases, including cancer, diabetes, and cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline for lab experiments is its high potency and selectivity for cancer cells. This makes it an ideal candidate for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many future directions for research on 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, there is a need for further studies to investigate the potential of this compound in combination with other anti-cancer agents for improved efficacy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline involves the reaction of 2-furyl-1,3-butadiene with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then subjected to a series of purification steps to obtain pure this compound. The synthesis method has been optimized over the years to improve the yield and purity of this compound.
科学的研究の応用
2-(5-Nitro-2-furyl-1,3-butadienyl)quinoline has been extensively studied for its potential as an anti-cancer agent. It has been shown to have potent anti-tumor activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been found to be effective against cancer stem cells, which are responsible for the recurrence and spread of cancer.
特性
CAS番号 |
19105-42-1 |
|---|---|
分子式 |
C17H12N2O3 |
分子量 |
292.29 g/mol |
IUPAC名 |
2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinoline |
InChI |
InChI=1S/C17H12N2O3/c20-19(21)17-12-11-15(22-17)7-3-2-6-14-10-9-13-5-1-4-8-16(13)18-14/h1-12H/b6-2+,7-3+ |
InChIキー |
NUPPLLNRGWABIA-YPCIICBESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=CC3=CC=C(O3)[N+](=O)[O-] |
同義語 |
2-[4-(5-Nitro-2-furyl)-1,3-butadienyl]quinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




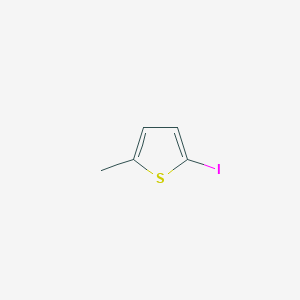
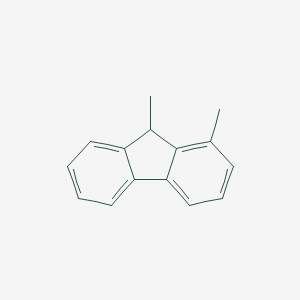
![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B99138.png)

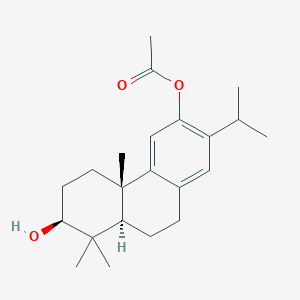
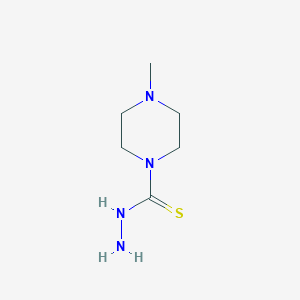

![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
